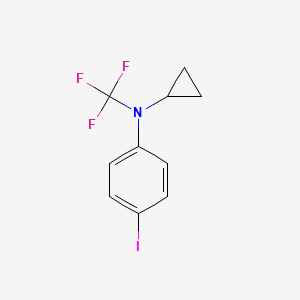

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Description

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a substituted aniline derivative characterized by:

- Cyclopropyl group: Attached to the nitrogen, introducing steric bulk and conformational rigidity.

- Trifluoromethyl group: Electron-withdrawing substituent on the nitrogen, enhancing metabolic stability and influencing electronic properties.

This compound’s structural features suggest applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula |

C10H9F3IN |

|---|---|

Molecular Weight |

327.08 g/mol |

IUPAC Name |

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H9F3IN/c11-10(12,13)15(9-5-6-9)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2 |

InChI Key |

ZCEDFJRDINEYSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(C2=CC=C(C=C2)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline typically involves three key transformations:

- Introduction of the trifluoromethyl group onto the aromatic ring.

- Introduction of the iodine substituent at the para position relative to the amine.

- N-alkylation of the aniline nitrogen with a cyclopropyl group.

These steps can be performed sequentially or combined in one-pot or multi-step procedures depending on the starting materials and reagents.

Synthesis of N-Cyclopropyl Aniline Core

A common approach to synthesize N-cyclopropyl anilines involves catalytic reductive amination or direct nucleophilic substitution on nitro-substituted aromatic precursors.

One-Pot Catalytic Hydrogenation Method:

According to patent US11407710B2, N-cyclopropylmethyl aniline derivatives can be prepared by reacting a nitro-substituted aromatic compound (Formula II) with cyclopropyl formaldehyde in the presence of an acid catalyst and a hydrogenation catalyst. This method combines nitro group reduction and amine alkylation in a single step, significantly simplifying the process and improving yield. The molar ratios and reaction conditions are optimized for industrial scalability with low impurity formation and clean production.Selective Substitution on Nitrobenzenes:

Another method involves selective substitution of fluorine or chlorine atoms on nitrobenzene derivatives using cyclopropylamine to form N-cyclopropylnitrobenzene intermediates. Subsequent acetylation and reduction steps yield the desired N-cyclopropyl aniline. This multi-step approach is detailed in patent EP0430847A1, which describes careful temperature control and extraction procedures to isolate high-purity intermediates.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) is introduced using electrophilic trifluoromethylation reagents, often involving hypervalent iodine chemistry.

Hypervalent Iodine Reagents:

The use of trifluoromethylbenziodoxolone and related λ^3-iodane compounds enables electrophilic trifluoromethylation of aromatic amines. These reagents are prepared via multi-step oxidation and ligand exchange starting from 2-iodobenzoic acid, using oxidants like sodium periodate or trichlorocyanuric acid and the Ruppert–Prakash reagent (trifluoromethyltrimethylsilane). The process can be performed on a multigram scale with good yields and relatively simple purification.Palladium-Mediated Trifluoromethylation:

Palladium-catalyzed reactions using hypervalent iodine trifluoromethylating agents allow selective introduction of the –CF3 group onto aromatic systems, including anilines. This method offers high selectivity and yield, suitable for complex substrates.

Combined Synthetic Routes

A practical synthetic route to this compound can be summarized as follows:

Summary Table of Preparation Methods

Final Remarks

The synthesis of this compound requires careful orchestration of multiple functional group transformations. The most efficient preparation methods integrate catalytic hydrogenation for amine formation, advanced hypervalent iodine chemistry for trifluoromethylation, and selective iodination techniques. These methods are supported by comprehensive patent disclosures and peer-reviewed studies, ensuring their reliability and suitability for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction reactions to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the iodine atom.

Oxidation Products: Nitro or hydroxyl derivatives.

Reduction Products: Amine derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Property | This compound | Trifluralin | 2-Iodo-4-CF₃ Aniline | 4-CF₃-N-Methylaniline |

|---|---|---|---|---|

| Molecular Weight | ~331.1 | 335.3 | 287.02 | 175.15 |

| Halogen | Iodo (para) | None (nitro groups) | Iodo (ortho) | None |

| N-Substituents | Cyclopropyl, CF₃ | Dipropyl, CF₃ | None | Methyl, CF₃ |

| Biological Activity | Unknown (potential tubulin binding) | Herbicidal | Synthetic intermediate | Cholinesterase inhibition |

| Synthetic Utility | Cross-coupling, halogen exchange | Agrochemical synthesis | Cross-coupling | Drug intermediate |

Biological Activity

N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl substituent on the aniline structure. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions involving trifluoromethylation and iodination.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodine atom can participate in halogen bonding, which may influence binding affinity to proteins. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 μM |

| Escherichia coli | 5.0 μM |

| Mycobacterium tuberculosis | 1.0 μM |

These findings suggest that the compound may serve as a potential lead in the development of new antibiotics, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines, with a focus on its mechanism involving apoptosis induction. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

- Antimycobacterial Activity : In a study assessing the compound's efficacy against Mycobacterium tuberculosis, it was administered in a BALB/c mouse model. Results indicated that at doses of 100 and 200 mg/kg, the compound reduced lung burdens significantly compared to untreated controls, although it did not outperform established treatments like rifampin .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using Chinese Hamster Ovary (CHO) cells. The compound displayed a moderate cytotoxic profile with an IC50 value of approximately 15 μM, suggesting a selective toxicity towards cancer cells over normal cells .

Safety and Toxicity

Safety assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its toxicological implications and long-term effects.

Q & A

Basic Questions

Q. How can N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline be synthesized with high purity?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the cyclopropyl and iodine substituents. Purify via reverse-phase column chromatography (C18, acetonitrile/water with formic acid) to remove unreacted intermediates. Confirm purity using LCMS (monitoring for m/z signals) and HPLC retention time analysis . For halogenation steps, employ N-bromosuccinimide (NBS) or iodine sources under controlled conditions, ensuring inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to resolve substituent positions and confirm trifluoromethyl group integration .

- LCMS/HPLC : Validate molecular weight and retention behavior under acidic mobile phases (e.g., 0.03% formic acid) .

- FT-IR : Identify NH stretching (aniline) and C-F vibrational modes (1050–1250 cm) .

- UV-Vis : Analyze electronic transitions influenced by the iodine and trifluoromethyl groups .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation (due to strong C-F bonds) and modulates electronic effects (electron-withdrawing), directing electrophilic substitution to specific ring positions. Assess stability via accelerated degradation studies under varying pH and temperature, monitored by HPLC. Reactivity can be probed through Hammett substituent constants ( or ) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. How to resolve crystallographic data contradictions in this compound’s structure?

- Methodological Answer : Employ single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement). Address twinning or disorder by collecting high-resolution data (d-spacing < 0.8 Å) and applying restraints for anisotropic displacement parameters. Validate hydrogen bonding patterns using graph-set analysis to identify robust intermolecular interactions (e.g., N-H···O/F) .

Q. What computational methods predict electronic properties influenced by substituents like iodine and trifluoromethyl groups?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and natural bond orbital (NBO) analysis. Compare with spectroscopic data (e.g., NMR chemical shifts) to validate electron-withdrawing effects and charge distribution .

Q. How to analyze regioselectivity in electrophilic substitutions of the aniline ring?

- Methodological Answer : Conduct competitive reactions with electrophiles (e.g., nitration, bromination) under controlled conditions. Use NMR to track substituent-directed outcomes. Correlate results with Hammett parameters and computational electrostatic potential maps to rationalize regioselectivity (e.g., iodine as an ortho/para director vs. trifluoromethyl as a meta director) .

Q. What are the recommended storage conditions to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.